molecular formula C9H7F5O B2948394 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol CAS No. 345-40-4

2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol

Cat. No. B2948394
CAS RN: 345-40-4
M. Wt: 226.146
InChI Key: JBTHMWQTLWZQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3,3-Pentafluoro-1-propanol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used as an alternative cleaning agent for chlorofluorocarbon . It has also been used as a derivatization reagent in the detection of certain compounds in human and rat plasma by GC-MS .


Molecular Structure Analysis

The molecular formula of 2,2,3,3,3-Pentafluoro-1-propanol is C3H3F5O, and its molecular weight is 150.05 . The structure includes a propanol group with five fluorine atoms attached, making it a fluorinated compound .


Chemical Reactions Analysis

2,2,3,3,3-Pentafluoro-1-propanol has been used in the preparation of trifluoromethyl ynamines, which in turn converted aldehydes to α-trifluoromethyl-α,β-unsaturated amides .


Physical And Chemical Properties Analysis

2,2,3,3,3-Pentafluoro-1-propanol is a liquid at room temperature. It has a refractive index of 1.288 (lit.) and a density of 1.505 g/mL at 25 °C (lit.) . It boils at 80 °C/748 mmHg (lit.) .

Scientific Research Applications

Derivatization Reagent in Analytical Chemistry

2,2,3,3,3-Pentafluoro-1-propanol serves as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analyses. Researchers use it to enhance the detectability of specific compounds. Notably, it has been employed in the following contexts:

Alternative Cleaning Agent

Due to its environmentally friendly properties, 2,2,3,3,3-Pentafluoro-1-propanol has found use as an alternative cleaning agent. It serves as a replacement for chlorofluorocarbon-based solvents .

Synthesis of Trifluoromethyl Ynamines

Researchers have utilized PFPOH in the preparation of trifluoromethyl ynamines. These intermediates play a crucial role in converting aldehydes to α-trifluoromethyl-α,β-unsaturated amides .

Fluorinated Building Block

As a fluorinated alcohol, PFPOH serves as a building block for designing novel compounds. Researchers can modify its structure to create derivatives with tailored properties.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and harmful if swallowed or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5,7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTHMWQTLWZQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol

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